

Litronesib (LY2523355) Technical Profile

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Compound Focus: Litronesib

CAS No.: 910634-41-2

Cat. No.: S548445

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Litronesib is a selective allosteric inhibitor of kinesin spindle protein (KSP, also known as Eg5), a motor protein essential for establishing the bipolar spindle during mitosis [1] [2]. By inhibiting Eg5, **Litronesib** causes mitotic arrest, preventing cancer cells from completing cell division and ultimately leading to apoptosis [1].

The compound has a molecular weight of 511.70 and a molecular formula of C₂₃H₃₇N₅O₄S₂ [1]. The table below summarizes its key characteristics:

Property	Description
Primary Target	Human mitosis-specific kinesin Eg5 (KSP) [1]
Mechanism of Action	Selective allosteric inhibitor; causes mitotic arrest & apoptosis [1]
Molecular Weight	511.70 g/mol [1]
CAS Number	910634-41-2 [1]
Solubility	100 mg/mL in DMSO and Ethanol; Insoluble in Water [1]

Clinical Development and Dosing

Two first-in-human Phase 1 dose-escalation studies established the foundation for its clinical application. The primary dose-limiting toxicity was neutropenia, which was managed with prophylactic pegfilgrastim [2] [3].

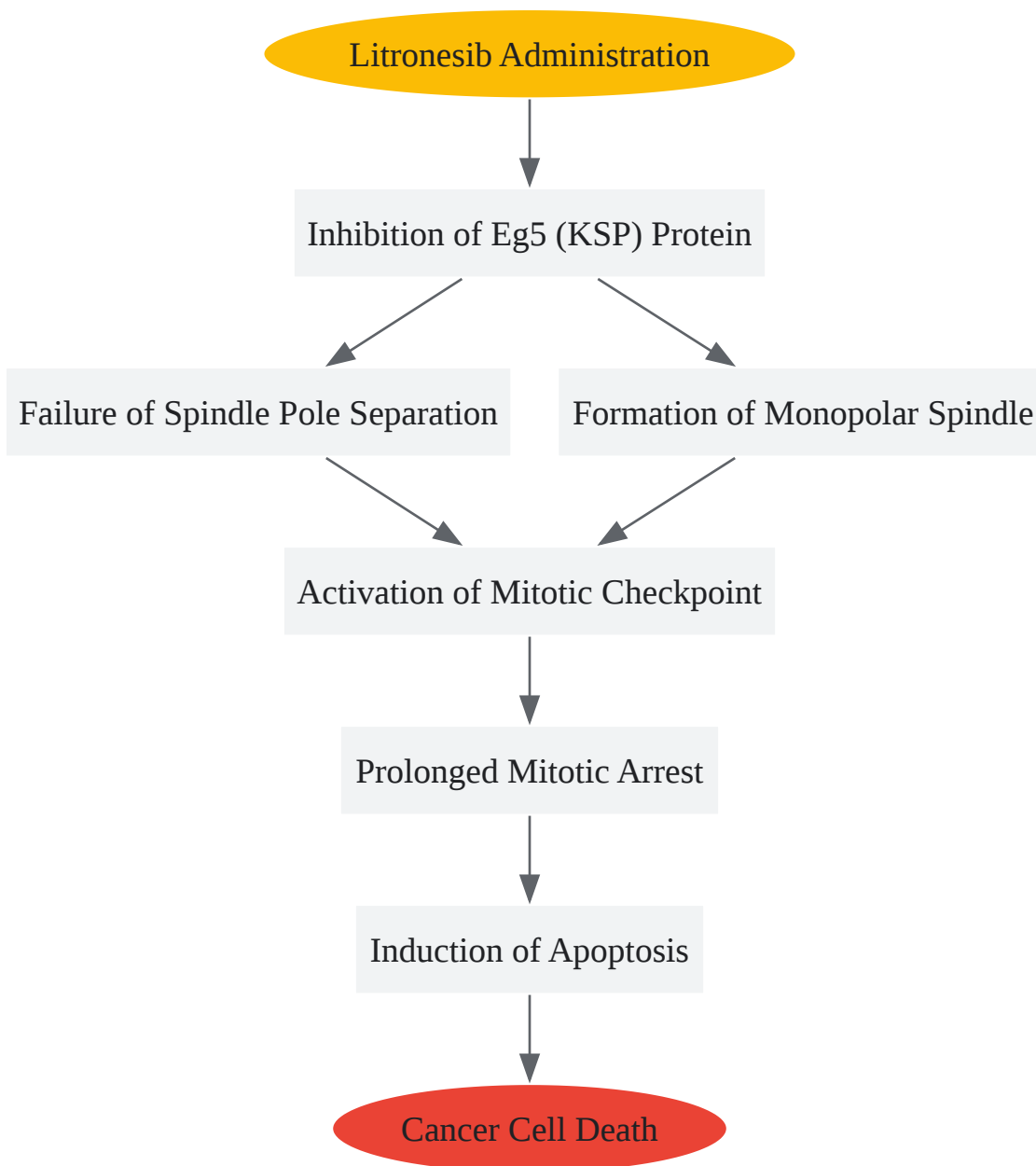
Based on these studies, two dosing regimens were recommended for Phase 2 exploration in a 21-day cycle [2] [3]:

Recommended Phase 2 Regimens	Supporting Clinical Findings
6 mg/m²/day on Days 1, 2, 3 plus pegfilgrastim	• 2 out of 86 evaluable patients achieved a partial response on this schedule. • 20% of patients maintained stable disease for ≥6 cycles [2] [3]. 8 mg/m²/day on Days 1, 5, 9 plus pegfilgrastim

A separate Phase 1 study in a Japanese population confirmed these findings, establishing **5 mg/m²/day on Days 1, 2, and 3** every 3 weeks (with G-CSF support) as the recommended dose for that group [4].

Experimental Evidence and Mechanistic Insights

The following diagram illustrates the established mechanism of action of Eg5 inhibitors like **Litronesib**, based on the available data:



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*Figure 1: Proposed mechanism of action for **Litronesib** leading to cancer cell death.*

Pharmacodynamic evaluations in Phase 1 trials showed that **Litronesib** plasma exposure correlated with increased levels of **phosphohistone H3 (pHH3)**, a mitotic marker, in both tumor and skin biopsies. This confirms the on-target effect of the drug, demonstrating that it successfully induces mitotic arrest in human subjects [2] [3].

Future Research Directions

While **Litronesib**'s development for solid tumors provides a foundation, recent research highlights the potential of KSP inhibition in other cancers. A 2025 functional screen identified the KSP inhibitor **filanesib** as a potent and selective agent against hepatoblastoma (HB), a pediatric liver cancer [5].

- **Promising Efficacy:** Filanesib induced G2/M cell cycle arrest and apoptosis in HB spheroids and significantly reduced tumor growth in mouse models [5].
- **Novel Phenotype:** Treatment caused prominent nuclear fragmentation in HB cells, resembling mitotic catastrophe [5].
- **Clinical Implication:** This suggests KSP inhibitors like **Litronesib** could be repurposed for pediatric cancers like hepatoblastoma, meriting further clinical investigation [5].

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References

1. Litronesib | Kinesin inhibitor | Mechanism | Concentration [selleckchem.com]
2. Two Phase 1 dose-escalation studies exploring multiple ... [pubmed.ncbi.nlm.nih.gov]
3. Two Phase 1 dose-escalation studies exploring multiple ... [profiles.foxchase.org]
4. A phase 1 and dose-finding study of LY2523355 (litronesib ... [pubmed.ncbi.nlm.nih.gov]
5. Functional screening identifies kinesin spindle protein ... [pmc.ncbi.nlm.nih.gov]

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